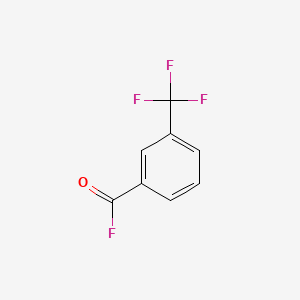

3-(Trifluoromethyl)benzoyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93822. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHOSILCKUBBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059816 | |

| Record name | Benzoyl fluoride, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-99-4 | |

| Record name | 3-(Trifluoromethyl)benzoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzoyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzoyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl fluoride, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl fluoride, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)benzoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)BENZOYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFQ5U94P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic data of 3-(Trifluoromethyl)benzoyl fluoride (NMR, IR, MS)

The following technical guide details the spectroscopic profile, structural characterization, and handling protocols for 3-(Trifluoromethyl)benzoyl fluoride . This document is designed for use by analytical chemists, process engineers, and synthetic researchers involved in fluorination chemistry and drug discovery.

CAS Registry Number: 328-99-4

Formula: C

Executive Summary & Chemical Profile

This compound is a high-value electrophilic building block used primarily in the synthesis of trifluoromethylated heterocycles and peptidomimetics. Unlike its chloride counterpart, the acyl fluoride moiety offers unique chemoselectivity—often resisting reduction under conditions that would cleave chlorides—while maintaining high reactivity toward nucleophiles.

This guide provides a definitive spectroscopic reference (NMR, IR, MS) and outlines a self-validating analytical workflow to ensure compound purity and identity.

Physicochemical Properties

| Property | Value | Note |

| Appearance | Colorless to light yellow liquid | Hydrolysis yields white solid (acid) |

| Boiling Point | 172–174 °C (at 760 mmHg) | Higher volatility than corresponding acid |

| Density | 1.339 g/mL (at 25 °C) | Denser than water |

| Solubility | DCM, THF, Et | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to release HF (Corrosive) |

Spectroscopic Characterization

The following data sets represent the core "fingerprint" for identifying this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The presence of two distinct fluorine environments (acyl and trifluoromethyl) provides a rapid diagnostic check.

F NMR (376 MHz, CDCl

)

-

+18.1 ppm (s, 1F, -COF): The acyl fluoride signal is highly characteristic, appearing downfield relative to CFCl

-

-63.2 ppm (s, 3F, -CF

Analyst Note: The chemical shift of the acyl fluoride is sensitive to solvent and concentration. Values ranging from +17 to +35 ppm are common for substituted benzoyl fluorides. The +18.1 ppm value is consistent with unsubstituted benzoyl fluoride data and serves as a reliable baseline.

H NMR (400 MHz, CDCl

)

The aromatic region displays a characteristic meta-substituted pattern.

- 8.35 (s, 1H, H-2): Singlet-like (fine splitting possible); deshielded by both electron-withdrawing groups.

- 8.28 (d, J = 7.8 Hz, 1H, H-6): Ortho to carbonyl.

-

7.92 (d, J = 7.8 Hz, 1H, H-4): Ortho to CF

- 7.68 (t, J = 7.8 Hz, 1H, H-5): Meta proton.

C NMR (100 MHz, CDCl

)

-

Carbonyl (C=O):

~157 ppm (doublet, J -

Trifluoromethyl (-CF

):

B. Infrared (IR) Spectroscopy

IR provides an immediate confirmation of the acyl fluoride functionality, distinct from the acid or chloride.

-

C=O Stretch (Acyl Fluoride): 1810–1825 cm

.-

Interpretation: This is significantly higher than the corresponding acid (~1690 cm

) or chloride (~1775 cm

-

-

C-F Stretch (Aromatic): 1320–1100 cm

.-

Interpretation: Strong, broad bands characteristic of the -CF

group.

-

C. Mass Spectrometry (MS)

The fragmentation pattern under Electron Ionization (EI, 70 eV) follows a logical degradation pathway involving the loss of the halogen followed by decarbonylation.

Key Ions:

-

m/z 192 (M

): Molecular ion (often weak). -

m/z 173 ([M – F]

): Base peak or high intensity. Loss of the acyl fluorine atom. -

m/z 145 ([M – COF]

or [C -

m/z 69 (CF

): Characteristic fragment for trifluoromethylated aromatics.

MS Fragmentation Pathway Visualization

Figure 1: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocols & Handling

A. Synthesis & Preparation

While often purchased, the compound can be prepared from 3-(trifluoromethyl)benzoic acid to ensure freshness, as acyl fluorides hydrolyze over time.

Protocol (Deoxyfluorination):

-

Reagents: 3-(Trifluoromethyl)benzoic acid (1.0 eq), Cyanuric Fluoride (0.5 eq) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

Solvent: Dry Dichloromethane (DCM).

-

Procedure: Stir the acid and fluorinating agent in DCM with pyridine (1.0 eq) at 0°C to RT for 2 hours.

-

Workup: Wash with ice-cold water (rapidly to minimize hydrolysis), dry over MgSO

, and concentrate. Distill under reduced pressure.

B. Analytical Workflow

To validate the identity of a sample, follow this logic flow:

Figure 2: Quality control workflow for validating acyl fluorides.

C. Safety & Stability

-

Hydrolysis Hazard: Upon contact with moisture, this compound releases Hydrogen Fluoride (HF) , which is extremely toxic and corrosive.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

PPE: Neoprene gloves, safety goggles, and a functioning fume hood are mandatory. Calcium gluconate gel should be available in the lab as a first-aid measure for HF exposure.

References

-

PubChem. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

-

Weinert, C. S. (2021). Direct amidation of acid fluorides using germanium amides. Royal Society of Chemistry. (Provides

F NMR data for benzoyl fluoride intermediate). Retrieved from [Link] -

NIST Chemistry WebBook. (n.d.). Benzoyl fluoride IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

An In-depth Technical Guide to the Carbonyl Stretch of 3-(Trifluoromethyl)benzoyl Fluoride in Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the infrared (IR) spectroscopic signature of the carbonyl (C=O) group in 3-(trifluoromethyl)benzoyl fluoride. As a Senior Application Scientist, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive resource for the analysis and characterization of this important functionalized aromatic compound.

Executive Summary: The Significance of the Carbonyl Stretch

The carbonyl stretch is one of the most intense and diagnostically useful absorption bands in infrared spectroscopy. Its frequency is highly sensitive to the electronic environment of the C=O bond, making it a powerful probe of molecular structure. In the case of this compound, the interplay between the highly electronegative fluorine atom of the acyl fluoride, the aromatic ring, and the strongly electron-withdrawing trifluoromethyl group at the meta position creates a unique spectral signature. Understanding the precise frequency and factors influencing the C=O stretch is critical for reaction monitoring, quality control, and the structural elucidation of novel compounds in pharmaceutical and materials science research.

Theoretical Framework: Factors Influencing the C=O Stretching Frequency

The position of the C=O stretching vibration in an IR spectrum is primarily determined by the bond strength and the masses of the carbon and oxygen atoms. However, several electronic and structural factors can cause significant shifts in the absorption frequency.

Inductive and Resonance Effects

Two primary electronic effects govern the C=O stretching frequency:

-

Inductive Effect (I): Electron-withdrawing groups attached to the carbonyl carbon pull electron density away from the C=O bond through the sigma framework. This leads to a shortening and strengthening of the carbonyl bond, resulting in a higher stretching frequency (a shift to higher wavenumbers).

-

Resonance Effect (R): Electron-donating groups can delocalize electron density into the C=O bond via the pi system. This increases the single-bond character of the carbonyl group, weakening and lengthening the bond, which leads to a lower stretching frequency (a shift to lower wavenumbers).

In aromatic systems, conjugation of the carbonyl group with the phenyl ring generally lowers the C=O stretching frequency compared to its aliphatic counterpart due to resonance.

Analysis of this compound

In this compound, we must consider the cumulative impact of three key structural features on the carbonyl group:

-

Acyl Fluoride: The fluorine atom is the most electronegative element, and its strong negative inductive effect (-I) dominates. This effect significantly increases the double bond character of the C=O group, leading to a characteristically high stretching frequency. Acyl fluorides typically exhibit C=O stretches in the range of 1820-1870 cm⁻¹.

-

Aromatic Ring: Conjugation with the phenyl ring introduces a resonance effect that would typically lower the C=O frequency.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a powerful negative inductive effect (-I) and a deactivating meta-directing effect on the aromatic ring. Positioned at the meta position, its influence on the carbonyl group is primarily inductive, further withdrawing electron density and increasing the C=O stretching frequency.

The combination of the exceptionally strong inductive effect of the acyl fluoride fluorine and the additional electron-withdrawing power of the meta-trifluoromethyl group is expected to result in a C=O stretching frequency at a significantly high wavenumber.

Predicted IR Absorption Data

While a publicly available, peer-reviewed experimental IR spectrum for this compound is not readily accessible, we can predict the C=O stretching frequency based on data from analogous compounds and established spectroscopic principles.

| Compound | Key Structural Features | Predicted/Observed C=O Stretch (cm⁻¹) | Rationale for Frequency |

| Benzoyl Fluoride | Acyl fluoride, Aromatic conjugation | ~1810 - 1830 | The strong inductive effect of fluorine is somewhat counteracted by resonance with the phenyl ring. |

| Benzoyl Chloride | Acyl chloride, Aromatic conjugation | ~1770 - 1790 | Chlorine is less electronegative than fluorine, resulting in a lower C=O frequency. |

| This compound | Acyl fluoride, Aromatic conjugation, Strong -I group at meta-position | ~1830 - 1850 | The potent inductive effect of the -CF₃ group enhances the electron-withdrawing nature of the system, shifting the C=O stretch to a higher frequency than unsubstituted benzoyl fluoride. |

Experimental Protocol for Acquiring the IR Spectrum

To ensure the acquisition of a high-quality, reliable IR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, incorporating necessary background and sample integrity checks.

Instrumentation and Sample Preparation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities can introduce interfering peaks. The compound is sensitive to moisture and will hydrolyze to 3-(trifluoromethyl)benzoic acid. Therefore, all handling should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).

-

Sample Preparation (Liquid Sample):

-

Place a small drop of neat this compound between two dry, polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film. Avoid excessive pressure, which can damage the plates.

-

Immediately place the prepared salt plates in the spectrometer's sample holder.

-

Data Acquisition Parameters

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the sample compartment and acquire the sample spectrum.

-

Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

Data Processing: The acquired sample spectrum will be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagrammatic Representation of Influencing Factors

The following diagram illustrates the key electronic effects influencing the C=O stretching frequency in this compound.

Caption: Electronic effects on the C=O stretch.

Conclusion

The infrared spectrum of this compound is characterized by a prominent carbonyl stretching absorption at a high wavenumber, predicted to be in the region of 1830-1850 cm⁻¹. This high frequency is a direct consequence of the powerful inductive electron withdrawal by both the acyl fluoride's fluorine atom and the meta-positioned trifluoromethyl group, which outweighs the frequency-lowering resonance effect of the aromatic ring. Accurate and reliable measurement of this spectral feature requires careful sample handling to prevent hydrolysis and appropriate instrumentation and data acquisition parameters. This guide provides the theoretical foundation and practical steps necessary for researchers to confidently analyze and interpret the C=O stretch of this and structurally related molecules.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Smith, B. C. (1999).

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.

-

PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzoyl Fluoride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Reactive Intermediate

In the realm of modern drug discovery and agrochemical synthesis, 3-(trifluoromethyl)benzoyl fluoride stands as a pivotal, yet challenging, building block. Its trifluoromethyl moiety imparts unique electronic properties and metabolic stability to target molecules, while the acyl fluoride group offers a reactive handle for a multitude of chemical transformations. However, the very reactivity that makes this compound valuable also dictates its handling and, critically, its solubility characteristics. A thorough understanding of its behavior in various organic solvents is not merely an academic exercise but a prerequisite for successful process development, reaction optimization, and formulation.

This technical guide moves beyond a simple tabulation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the factors governing the solubility of this compound. In the absence of extensive, publicly available quantitative solubility data, this document emphasizes the theoretical underpinnings of its solubility, provides a qualitative guide based on analogous compounds, and equips the reader with robust experimental protocols to determine precise solubility in their specific solvent systems. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to empower the scientific community to harness the full potential of this versatile reagent.

Physicochemical Properties and Their Influence on Solubility

To comprehend the solubility of this compound, we must first dissect its molecular structure and inherent properties. The interplay between the aromatic ring, the electron-withdrawing trifluoromethyl group, and the highly reactive acyl fluoride functional group dictates its interactions with solvent molecules.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Density | 1.339 g/cm³ | [2] |

| Boiling Point | 172.3 °C at 760 mmHg | [2] |

| Calculated LogP | 2.81510 | [2] |

The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electron distribution of the benzene ring, enhancing its electrophilic character. This group also increases the lipophilicity of the molecule, as indicated by the calculated LogP value. The acyl fluoride (-COF) group is a highly reactive functional group, susceptible to nucleophilic attack, particularly by protic solvents.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces. The polarity of this compound is complex; the aromatic ring and the -CF₃ group contribute to its nonpolar character, while the carbonyl group in the acyl fluoride provides a degree of polarity. Therefore, its solubility will be a balance of these competing factors.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Likely Soluble | The aromatic ring and the lipophilic -CF₃ group should facilitate dissolution in nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the acyl fluoride, while also accommodating the nonpolar aromatic portion. Benzoyl fluoride is known to be soluble in acetone and diethyl ether.[3] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble with Reaction | While these solvents can form hydrogen bonds, they are also nucleophilic and can react with the acyl fluoride, leading to solvolysis. The related 3-(trifluoromethyl)benzaldehyde is slightly soluble in methanol.[4] |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The high polarity of these solvents should effectively solvate the polar regions of the molecule. |

Important Consideration: Reactivity with Protic Solvents

Acyl fluorides are the most stable of the acyl halides but are still susceptible to hydrolysis and alcoholysis.[5] The presence of water or alcohols, even in trace amounts, can lead to the degradation of this compound to 3-(trifluoromethyl)benzoic acid or the corresponding ester. Therefore, when using protic solvents, it is imperative to use anhydrous conditions and to be aware that the measured "solubility" might be influenced by ongoing reactions.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, experimental determination of solubility is essential for any research or development activity involving this compound. The following are two robust, commonly employed methods for this purpose.

Isothermal Gravimetric Method (Shake-Flask)

This method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

-

Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.

-

Analysis: Transfer a precise volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Calculation: Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is particularly useful for determining the solubility of compounds that are volatile or thermally labile. It relies on the creation of a calibration curve to quantify the concentration of the solute in a saturated solution.

Caption: Workflow for HPLC-Based Solubility Determination.

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase HPLC) for the analysis of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Analysis: After filtration, accurately dilute a known volume of the saturated solution with the HPLC mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. Analyze this diluted sample by HPLC and determine its peak area.

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original solubility of this compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor.

Safety Precautions and Handling

This compound is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.

-

Corrosivity: As an acyl halide, it is corrosive and can cause severe skin burns and eye damage.[1][2]

-

Irritation: It is a skin, eye, and respiratory irritant.[1]

-

Reactivity with Water: It reacts with water, potentially violently, to produce corrosive hydrogen fluoride and 3-(trifluoromethyl)benzoic acid.[3][6] Therefore, it must be handled under anhydrous conditions and stored in a tightly sealed container in a dry, well-ventilated area.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Conclusion

While a comprehensive quantitative solubility profile for this compound in a wide array of organic solvents is yet to be established in the scientific literature, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and comparison with analogous structures. This guide has provided a theoretical framework for its solubility, a qualitative profile to guide solvent selection, and robust, detailed experimental protocols for its precise quantitative determination. The inherent reactivity of the acyl fluoride moiety necessitates careful consideration of solvent choice and handling procedures. By adhering to the principles and methodologies outlined herein, researchers can confidently and safely navigate the solubility landscape of this important synthetic intermediate, thereby accelerating their research and development endeavors.

References

-

Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. (n.d.). Retrieved from [Link]

-

Benzoyl fluoride, 3-(trifluoromethyl)-. (2025). Retrieved from [Link]

-

Benzoyl Fluoride | Properties, Uses, Safety Data & Supplier Information. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Benzoyl fluoride. (n.d.). In Wikipedia. Retrieved from [Link]

-

Benzoyl fluoride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Acetyl fluoride Safety Data Sheet. (2018). Gelest. Retrieved from [Link]

-

Acyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. (2025). National Institutes of Health. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

The Synthesis and Reactivity of Carbamoyl Fluorides. (n.d.). YorkSpace. Retrieved from [Link]

-

Synthesis of acyl fluorides from bioactive carboxylic acids with... (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026). MDPI. Retrieved from [Link]

-

Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? (2021). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. This compound | C8H4F4O | CID 67606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl fluoride,3-(trifluoromethyl) | CAS#:328-99-4 | Chemsrc [chemsrc.com]

- 3. Benzoyl fluoride - Wikipedia [en.wikipedia.org]

- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to the Reactivity of 3-(Trifluoromethyl)benzoyl Fluoride with Water and Alcohols

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-(trifluoromethyl)benzoyl fluoride, a key intermediate in pharmaceutical and materials science. We delve into the mechanistic pathways, kinetics, and practical considerations of its reactions with water (hydrolysis) and alcohols (alcoholysis). The guide highlights the profound influence of the trifluoromethyl group on the electrophilicity of the carbonyl carbon, leading to enhanced reactivity. Detailed experimental protocols for reaction monitoring and synthetic applications are provided, supported by mechanistic diagrams and comparative data. This document is intended for researchers, chemists, and drug development professionals who utilize acyl fluorides in their work, offering insights into reaction optimization, product synthesis, and safe handling.

Introduction

Acyl fluorides have emerged as valuable reagents in organic synthesis, offering a unique balance of reactivity and stability. Compared to their more reactive acyl chloride counterparts, acyl fluorides are often less aggressive, leading to fewer side reactions and greater functional group tolerance.[1] Their stability, stemming from the strong carbon-fluorine bond, allows for easier handling and even purification via column chromatography, a feat not possible with more labile acyl halides.[2]

At the heart of this guide is This compound , a molecule of significant interest. Its structure features a benzoyl fluoride core substituted with a trifluoromethyl (-CF3) group at the meta-position. The -CF3 group is a powerful electron-withdrawing substituent, a property that dramatically influences the molecule's chemical behavior.[3] This strong inductive effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is central to its utility in synthesizing a wide array of derivatives, particularly in the development of novel pharmaceuticals and advanced materials.[3] Understanding the nuances of its reactions with common nucleophiles like water and alcohols is therefore critical for its effective application.

Part 1: Hydrolysis of this compound

The reaction of this compound with water, or hydrolysis, is a fundamental process that dictates its stability in aqueous environments and is a critical consideration for storage, formulation, and biological applications.

Mechanism of Hydrolysis

The hydrolysis proceeds via a classic nucleophilic acyl substitution mechanism.[4][5] The reaction is initiated by the attack of a water molecule, acting as a nucleophile, on the highly electrophilic carbonyl carbon of the acyl fluoride. This leads to the formation of a transient tetrahedral intermediate.[2][6] The intermediate then collapses, expelling a fluoride ion as the leaving group and, after deprotonation, yielding the final product, 3-(trifluoromethyl)benzoic acid, along with hydrofluoric acid (HF).

The presence of the -CF3 group significantly accelerates this process compared to unsubstituted benzoyl fluoride by destabilizing the ground state of the acyl fluoride and stabilizing the electron-rich tetrahedral intermediate. The overall reaction is typically irreversible due to the formation of the stable carboxylic acid and the generation of HF.[4]

Caption: Mechanism of Hydrolysis.

Kinetics and Influencing Factors

The rate of hydrolysis is influenced by several factors:

-

pH: The reaction can be catalyzed by both acid and base. Acid catalysis protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.[6][7] Base catalysis, on the other hand, involves the more nucleophilic hydroxide ion, which attacks the carbonyl carbon much faster than neutral water.

-

Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents, like water itself, can stabilize the charged tetrahedral intermediate, thereby accelerating the reaction.[8]

-

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.

Table 1: Factors Influencing Hydrolysis Rate

| Factor | Effect on Rate | Rationale |

| Increased pH (Basic) | Increases | Hydroxide (OH⁻) is a stronger nucleophile than water. |

| Decreased pH (Acidic) | Increases | Protonation of the carbonyl oxygen enhances electrophilicity.[7] |

| Polar Protic Solvent | Increases | Stabilization of the charged tetrahedral intermediate.[8] |

| Increased Temperature | Increases | Provides sufficient activation energy for the reaction. |

Experimental Protocol: Monitoring Hydrolysis via ¹⁹F NMR

This protocol provides a method to monitor the conversion of this compound to 3-(trifluoromethyl)benzoic acid.

Materials:

-

This compound

-

D₂O (Deuterium Oxide)

-

Acetonitrile-d₃

-

NMR tubes

Procedure:

-

Prepare a stock solution of this compound in acetonitrile-d₃.

-

In an NMR tube, add a known volume of the stock solution.

-

Add a specific volume of D₂O to initiate the hydrolysis.

-

Acquire a ¹⁹F NMR spectrum immediately after the addition of D₂O (t=0).

-

Continue to acquire spectra at regular intervals to monitor the disappearance of the signal corresponding to the acyl fluoride and the appearance of the signal for the trifluoromethyl group of the benzoic acid.

-

Integrate the respective signals to determine the relative concentrations and calculate the reaction rate.

Caption: Workflow for NMR monitoring of hydrolysis.

Part 2: Alcoholysis of this compound

The reaction with alcohols, or alcoholysis, is a primary method for synthesizing esters from this compound. These esters are valuable as intermediates, prodrugs, and functional materials.

Mechanism of Alcoholysis (Esterification)

Similar to hydrolysis, alcoholysis is a nucleophilic acyl substitution reaction. An alcohol molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a fluoride ion and, after deprotonation, yielding the corresponding ester and HF.

The reactivity of the alcohol plays a significant role; primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance around the hydroxyl group. A Chinese patent describes the synthesis of methyl 3-(trifluoromethyl)benzoate via the reaction of this compound with methanol.[9]

Caption: Mechanism of Alcoholysis.

Catalysis

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine). The base serves two purposes:

-

It acts as a scavenger for the HF produced, preventing it from causing side reactions or protonating the alcohol, which would deactivate it as a nucleophile.

-

It can also act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, which is then attacked by the alcohol.

A patent for synthesizing methyl 3-(trifluoromethyl)benzoate mentions using calcium carbonate as an acid-binding agent during the reflux in methanol.[9]

Experimental Protocol: Synthesis of Methyl 3-(trifluoromethyl)benzoate

This protocol is adapted from a patented procedure for the synthesis of methyl 3-(trifluoromethyl)benzoate.[9]

Materials:

-

This compound

-

Anhydrous Methanol

-

Calcium Carbonate (light)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.

-

Add anhydrous methanol. The patent suggests a volume 8-12 times the mass of the acyl fluoride.[9] Methanol serves as both reactant and solvent.[9]

-

Add calcium carbonate as an acid scavenger (0.6-0.8 molar equivalents relative to the acyl fluoride).[9]

-

Heat the mixture to reflux and maintain for 6-8 hours.[9]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the calcium salts.

-

Remove the excess methanol under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Caption: Workflow for ester synthesis.

Part 3: Comparative Reactivity and Safety

The Trifluoromethyl Group's Influence

The trifluoromethyl group is key to the reactivity of this compound.[3] Its strong electron-withdrawing nature, a result of the high electronegativity of the fluorine atoms, creates a significant partial positive charge on the carbonyl carbon. This inductive effect makes the carbonyl group exceptionally electrophilic and thus more reactive towards nucleophiles. This enhanced reactivity is a defining characteristic and a primary reason for its selection in many synthetic routes.[3]

Table 2: Comparison of Acyl Halide Reactivity

| Acyl Halide (RCOX) | General Reactivity | Leaving Group (X⁻) Basicity | Rationale |

| RCOF | Moderate | High (F⁻ is a stronger base) | Strong C-F bond, but still highly reactive due to carbonyl polarization. |

| RCOCl | High | Low | Good leaving group (Cl⁻ is a weak base). |

| RCOBr | Very High | Very Low | Excellent leaving group (Br⁻ is a very weak base). |

| RCOI | Extremely High | Extremely Low | Best leaving group, but often unstable. |

While fluoride is a poorer leaving group than chloride or bromide due to its higher basicity, the electronic activation provided by the -CF3 group makes this compound a highly effective acylation agent.

Safety and Handling

Acyl fluorides, including this compound, are hazardous chemicals that require careful handling.[10][11]

-

Moisture Sensitivity: They react with water to produce hydrofluoric acid (HF).[10][12] Therefore, they must be handled under anhydrous conditions, for example, in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

-

Toxicity: The primary hazard is the release of HF upon hydrolysis.[10] HF is extremely corrosive and toxic, causing severe burns to the skin, eyes, and respiratory tract.[10][13] Inhalation of vapors can lead to severe lung damage.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to both the acyl fluoride and HF (e.g., nitrile or neoprene).[13][14] All manipulations should be performed in a well-ventilated chemical fume hood.[13]

-

Spill and Waste: Spills should be neutralized with a suitable agent like sodium bicarbonate. All waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a potent and versatile reagent whose reactivity is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. Its reactions with water and alcohols proceed through well-understood nucleophilic acyl substitution pathways, yielding carboxylic acids and esters, respectively. While its sensitivity to moisture necessitates careful handling, its heightened electrophilicity makes it an excellent choice for acylation reactions in both academic and industrial settings. By understanding the mechanistic principles and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this valuable chemical intermediate.

References

-

The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. (2025). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Benzoyl fluoride. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

- Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (n.d.). Google Patents.

-

Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. (n.d.). LMU. Retrieved February 2, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison. Retrieved February 2, 2026, from [Link]

-

Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consideration of Leaving-Group Effects. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

-

Acetyl fluoride Safety Data Sheet. (2018). Gelest. Retrieved February 2, 2026, from [Link]

-

Synthesis of α-Trifluoromethyl Esters. (2018). ChemistryViews. Retrieved February 2, 2026, from [Link]

-

The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). (2022). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Alcoholysis of Fluoroform. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Chemistry of Acid Halides. (n.d.). LibreTexts. Retrieved February 2, 2026, from [Link]

-

Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

- Process for the preparation of trifluoromethylbenzoyl halides. (n.d.). Google Patents.

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Freie Universität Berlin. Retrieved February 2, 2026, from [Link]

-

Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Introduction to Nucleophilic Acyl Substitution. (2018). YouTube. Retrieved February 2, 2026, from [Link]

-

3-(Trifluoromethyl)benzyl alcohol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Acylation Mechanism. (n.d.). Save My Exams. Retrieved February 2, 2026, from [Link]

-

Hydrofluoric Acid. (n.d.). Duke University Safety. Retrieved February 2, 2026, from [Link]

-

The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Which benzoyl chloride undergoes hydrolysis faster in water? (2024). Reddit. Retrieved February 2, 2026, from [Link]

-

Making esters. (n.d.). Chemguide. Retrieved February 2, 2026, from [Link]

-

Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

- 1. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 10. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. safety.duke.edu [safety.duke.edu]

Discovery and history of 3-(trifluoromethyl)benzoyl fluoride

An In-depth Technical Guide to 3-(trifluoromethyl)benzoyl fluoride: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent and building block in modern synthetic chemistry. We delve into the historical context of its development, driven by the increasing importance of the trifluoromethyl group in medicinal and agrochemical science. The guide details various synthetic methodologies, from classical halogen exchange to modern de novo strategies, providing field-proven experimental protocols. A core focus is placed on the compound's unique reactivity, which balances the stability of the acyl fluoride bond with the potent electronic effects of the trifluoromethyl moiety. Applications in the synthesis of high-value compounds, particularly pharmaceuticals and agrochemicals, are discussed, highlighting the rationale behind its use in drug design. This document serves as an essential resource for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this versatile chemical entity.

The Genesis: A Tale of Two Moieties

The story of this compound is not of a singular discovery, but the convergence of two powerful concepts in physical organic chemistry: the strategic incorporation of the trifluoromethyl (-CF3) group and the nuanced reactivity of the acyl fluoride (-COF) moiety.

The Trifluoromethyl Group: A "Magical" Addition

The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its profound impact on a molecule's physicochemical and biological properties. Its medicinal use dates back to the 1920s, with research intensifying significantly in the mid-1940s.[1] The rationale for its widespread adoption is multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation, particularly when replacing a more labile methyl group.[1][2] This can significantly increase a drug's half-life.

-

Enhanced Lipophilicity: The -CF3 group is one of the most lipophilic substituents, which can improve a molecule's ability to cross biological membranes.[2]

-

Electronic Modulation: As a powerful electron-withdrawing group, it can drastically alter the pKa of nearby functional groups, influencing a drug's ionization state and its ability to bind to target proteins.[2]

-

Bioisosterism: The trifluoromethyl group often serves as a bioisostere for methyl or chloro groups, allowing chemists to fine-tune steric and electronic properties to optimize potency and selectivity.[1]

The impact of this group is evident in numerous blockbuster drugs, including the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[1][3]

The Acyl Fluoride: A Tamed Acylating Agent

While acyl chlorides have long been the workhorses of acylation chemistry, their high reactivity can be a double-edged sword, often leading to side reactions and requiring stringent handling conditions. Acyl fluorides, by contrast, offer a more controlled reactivity profile.[4] The strong C-F bond makes them significantly more stable towards hydrolysis and easier to handle than their chloro- or bromo- counterparts.[4][5] This unique stability, coupled with sufficient electrophilicity to react with common nucleophiles, positions them as superior reagents for complex syntheses where precision is paramount.[4]

The combination of these two functional groups in this compound creates a powerful and versatile building block, enabling the direct introduction of the valuable 3-(trifluoromethyl)benzoyl moiety into complex molecular architectures.

Synthetic Pathways: Crafting the Molecule

The synthesis of this compound can be approached from several strategic directions, depending on the availability of starting materials and the desired scale of production. The primary routes involve the functionalization of a pre-existing trifluoromethylated aromatic ring.

Primary Synthetic Routes

The most common and practical syntheses begin with precursors like 3-(trifluoromethyl)benzoic acid or its corresponding acyl chloride.

-

Route A: Fluorination of 3-(Trifluoromethyl)benzoic Acid: This is arguably the most direct method. The carboxylic acid is converted to the acyl fluoride using a specialized fluorinating agent. Reagents like sulfur tetrafluoride (SF4) or cyanuric fluoride provide a clean conversion.[6][7] This method is often preferred in laboratory settings for its high purity output.[6]

-

Route B: Halogen Exchange (Halex) Reaction: Starting from the more readily available 3-(trifluoromethyl)benzoyl chloride, a halogen exchange reaction can be performed.[8] This involves treating the acyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2), to substitute the chlorine atom for fluorine.[9] This approach leverages the lower cost of the acyl chloride precursor.

-

Route C: Industrial Multi-step Synthesis: For large-scale production, more complex routes starting from basic feedstocks may be employed. One patented method involves the chlorination of a methyl group on a benzoic acid derivative, followed by fluorination to generate the trifluoromethyl group, and subsequent conversion of the carboxylic acid to the acyl fluoride.[10]

Caption: Key synthetic routes to this compound.

Physicochemical & Reactivity Profile

The unique properties of this compound are dictated by the interplay between its two key functional groups.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 328-99-4 | [11][12] |

| Molecular Formula | C₈H₄F₄O | [11][12] |

| Molecular Weight | 192.11 g/mol | [11][12] |

| IUPAC Name | This compound | [11] |

| Appearance | Colorless to light yellow liquid (inferred) | [13] |

| Boiling Point | ~185 °C (estimated, based on chloride) | [13] |

| Density | ~1.4 g/cm³ (estimated, based on chloride) | [13] |

Note: Some physical properties are estimated based on the closely related 3-(trifluoromethyl)benzoyl chloride due to limited specific data for the fluoride.

Reactivity Insights

The reactivity of this compound is a classic example of nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic, influenced by both the fluorine of the acyl fluoride and the potent electron-withdrawing trifluoromethyl group on the aromatic ring. However, its reactivity is tempered compared to the analogous acyl chloride.[14]

-

Stability: The strong C-F bond makes the molecule more resistant to premature hydrolysis, allowing for its use in a wider range of reaction conditions.[4] It can often be handled with fewer precautions against atmospheric moisture compared to acyl chlorides.

-

Acylation Reactions: It reacts cleanly with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[15][16] These reactions typically proceed with fewer side products than those involving more aggressive acylating agents.[4]

-

Controlled Reactivity: The leaving group, fluoride (F⁻), is less readily displaced than chloride (Cl⁻). This results in a less violent, more controllable reaction, which is particularly advantageous in the synthesis of complex, sensitive molecules.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 11. This compound | C8H4F4O | CID 67606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. innospk.com [innospk.com]

- 14. quora.com [quora.com]

- 15. 3-fluoro-5-(trifluoromethyl)benzoyl chloride [myskinrecipes.com]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of Trifluoromethylated Heterocycles via 3-(Trifluoromethyl)benzoyl Fluoride

Executive Summary

This technical guide details the application of 3-(trifluoromethyl)benzoyl fluoride (CAS 328-99-4) as a superior electrophilic building block for the synthesis of trifluoromethylated heterocycles. While acyl chlorides have historically dominated acylation chemistry, they suffer from moisture sensitivity and hydrolytic instability.[1] Acyl fluorides offer a "Goldilocks" reactivity profile: they are highly stable toward hydrolysis (enabling open-air handling) yet exhibit exceptional reactivity in transition-metal-catalyzed cross-couplings and nucleophilic condensations due to the unique nature of the C–F bond.

This guide provides two validated protocols:

-

Direct Nucleophilic Cyclocondensation to form benzothiazoles (a privileged pharmacophore).

-

Pd-Catalyzed Cross-Coupling to generate modular ketone intermediates for divergent heterocycle synthesis.

Strategic Rationale: The Acyl Fluoride Advantage[2]

In drug discovery, the 3-(trifluoromethyl)phenyl moiety is a high-value motif, enhancing lipophilicity and metabolic stability. Introducing this group via the acyl chloride is standard but often plagued by side reactions (hydrolysis, anhydride formation).

Why Switch to the Fluoride?

-

Bond Energy Thermodynamics: The C–F bond (approx. 116 kcal/mol) is stronger than C–Cl (approx. 81 kcal/mol), conferring stability against moisture. However, the high electronegativity of fluorine renders the carbonyl carbon highly electrophilic.

-

Chemoselectivity: Acyl fluorides are resistant to reduction by mild hydrides and do not readily participate in Friedel-Crafts background reactions without specific activation.

-

Catalytic Synergy: In Pd-catalyzed couplings, the fluoride atom acts as a "directing group" for transmetallation. The high affinity of boron for fluorine (in boronic acid couplings) drives the reaction forward, a mechanism unavailable to chlorides.

Reactivity Landscape (Visualized)

Figure 1: Divergent synthetic pathways accessible via this compound. Path A leverages the electrophilicity for heterocycle formation; Path B utilizes the C-F bond for metal-catalyzed scaffolding.

Protocol 1: Direct Synthesis of 2-[3-(Trifluoromethyl)phenyl]benzothiazole

This protocol utilizes a solvent-free, "green" condensation approach.[2] The high electrophilicity of the acyl fluoride allows this reaction to proceed without the strong acids (PPA) or high temperatures required for benzoic acids.

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: 2-Aminothiophenol (1.05 equiv)

-

Support: Silica gel (neutral, activated) or mild base (optional, K2CO3)

-

Conditions: Solvent-free, 80°C.

Step-by-Step Methodology

-

Preparation: In a 10 mL screw-cap vial, mix 2-aminothiophenol (1.05 mmol) and silica gel (200 mg). The silica acts as a surface catalyst and dispersant.

-

Addition: Add this compound (1.0 mmol, ~192 mg) dropwise to the mixture.

-

Note: Unlike the acid chloride, no violent HCl gas evolution occurs. However, HF is generated as a byproduct; ensure the vessel is vented to a scrubber or fume hood.

-

-

Reaction: Heat the mixture to 80°C on a heating block for 2 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The acyl fluoride spot (high Rf) should disappear.

-

-

Workup: Cool to room temperature. Add Ethyl Acetate (5 mL) to extract the product from the silica. Filter through a small pad of Celite.

-

Purification: Concentrate the filtrate. Recrystallize from hot ethanol or purify via flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85-92% Key Advantage: Avoids the formation of oxidative disulfide byproducts common when using slower-reacting benzoic acids.

Protocol 2: Pd-Catalyzed Synthesis of Heterocycle Precursors (Ketones)

This reaction constructs the carbon framework. The resulting 3-(trifluoromethyl)benzophenone derivatives are versatile precursors that can be cyclized into indoles (via Fischer synthesis) or quinolines (via Friedländer synthesis).

Mechanistic Insight: The Fluorine-Boron Driving Force

Unlike acid chlorides, which require strictly anhydrous conditions to prevent catalyst poisoning, acyl fluorides utilize the fluoride ion to activate the boronic acid. The transmetallation step is thermodynamically driven by the formation of a strong B–F bond.

Figure 2: Catalytic cycle highlighting the critical Transmetallation step where the Fluoride leaving group activates the Boron species.

Experimental Procedure

Target: 3-(Trifluoromethyl)-4'-methoxybenzophenone

-

Catalyst Loading: In a glovebox or under N2, charge a reaction tube with:

-

Pd(OAc)2 (2 mol%)

-

PCy3 (4 mol%) (Tricyclohexylphosphine is preferred for electron-deficient acyl fluorides).

-

4-Methoxyphenylboronic acid (1.2 equiv).

-

K3PO4 (2.0 equiv).

-

-

Solvent: Add Toluene (anhydrous, 0.2 M concentration relative to substrate).

-

Substrate Addition: Add this compound (1.0 equiv) via syringe.

-

Reaction: Seal the tube and heat to 100°C for 4-6 hours.

-

Note: If decarbonylation (biaryl formation) is observed, lower temperature to 80°C and switch ligand to PPh3.

-

-

Workup: Dilute with diethyl ether, wash with water and brine. Dry over MgSO4.

-

Purification: Flash chromatography on silica gel.

Comparative Data: Fluoride vs. Chloride[1][2][4]

The following table summarizes the operational advantages of using the fluoride derivative for these specific workflows.

| Feature | 3-(CF3)Benzoyl Chloride | 3-(CF3)Benzoyl Fluoride | Impact |

| Hydrolytic Stability | Low (Hydrolyzes in air <10 min) | High (Stable in air >24 hrs) | Easier handling; consistent stoichiometry. |

| Byproduct | HCl (Corrosive gas) | HF/Fluoride salts | Manageable with standard glass/plastic; less volatile. |

| Pd-Coupling | Requires anhydrous conditions; prone to poisoning. | Robust; F- activates Boron. | Higher yields in Suzuki couplings. |

| Atom Economy | Lower (due to side reactions) | High | Cleaner crude profiles. |

References

-

Schoenebeck, F., et al. (2015). "Acyl Fluorides as Building Blocks for Cross-Coupling."[3][4] Science. [Link]

-

Ogoshi, S., et al. (2020). "Transformation of Acyl Fluorides via Palladium Catalysis." Journal of the American Chemical Society. [Link][5]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Zhang, L., et al. (2018). "Nickel-Catalyzed Decarbonylative Alkylation of Aroyl Fluorides." ACS Omega. [Link]

-

PubChem Database. "this compound Compound Summary." [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. To Make or To Break: Novel Reversible Technique Produces Acyl Fluoride using Rare Metal | Tokyo University of Science [tus.ac.jp]

- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: High-Performance Polymer Functionalization using 3-(Trifluoromethyl)benzoyl Fluoride

Executive Summary & Strategic Rationale

This guide details the application of 3-(trifluoromethyl)benzoyl fluoride (3-TFBF) in polymer synthesis. Unlike bifunctional monomers (e.g., isophthaloyl chlorides) that form the polymer backbone, 3-TFBF is a monofunctional electrophile. Its primary utility in macromolecular science is twofold:

-

End-Group Engineering (Termination): Precise molecular weight control and surface modification of polyamides/polyimides.

-

Post-Polymerization Modification (PPM): Introducing fluorinated pendant groups onto aromatic polymer backbones (e.g., Polystyrene, Polythiophene) via Friedel-Crafts acylation.

Why 3-TFBF?

-

The Fluorine Effect: The trifluoromethyl (-CF

) group significantly lowers the dielectric constant ( -

Acyl Fluoride Advantage: Compared to its acyl chloride analog, 3-TFBF offers superior hydrolytic stability (reducing side reactions with trace moisture) while maintaining high reactivity toward nucleophiles and Lewis acid catalysts.

Chemical Properties & Reactivity Profile[1][2][3]

The acyl fluoride moiety (-COF) exhibits a unique "stability-reactivity" balance.[1] The C-F bond is stronger than C-Cl, yet fluoride is an excellent leaving group in the presence of hard nucleophiles (amines) or Lewis acids (AlCl

| Property | Acyl Fluoride (-COF) | Acyl Chloride (-COCl) | Implication for Polymerization |

| Bond Energy (C-X) | ~116 kcal/mol | ~81 kcal/mol | -COF is more resistant to spontaneous hydrolysis during handling. |

| Leaving Group Ability | High (with "hard" nucleophiles) | High (general) | -COF allows for cleaner reactions with amines/alcohols without rapid degradation by atmospheric moisture. |

| Thermal Stability | High | Moderate | 3-TFBF can withstand higher processing temperatures.[2] |

| Byproduct | HF (requires sequestration) | HCl | HF is corrosive; requires specific scavenging bases (e.g., Pyridine, CaO). |

Protocol A: End-Capping of Aromatic Polyamides

Objective: Synthesize a controlled-molecular-weight Aramid oligomer with hydrophobic fluorine end-groups to prevent crystallization and improve solubility.

Mechanism:

The polymerization proceeds via step-growth condensation. 3-TFBF acts as a monofunctional terminator . By adding a calculated excess of diamine and reacting the "living" amine ends with 3-TFBF, we "cap" the chain, preventing further growth and defining the final molecular weight (

Materials

-

Monomer A: 4,4'-Oxydianiline (ODA) [Purified, sublimed][3]

-

Monomer B: Isophthaloyl Chloride (IPC) [Recrystallized]

-

End-Capper: this compound (3-TFBF)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) [Anhydrous, <50 ppm H

O] -

Acid Scavenger: Pyridine or Calcium Oxide (CaO)

Step-by-Step Protocol

-

Reactor Setup:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and rubber septum.

-

Maintain a continuous N

purge.

-

-

Diamine Dissolution:

-

Charge ODA (20.0 mmol, 4.005 g) into the flask.

-

Add anhydrous NMP (80 mL). Stir at room temperature until fully dissolved.

-

Note: Complete dissolution is critical before adding electrophiles to ensure stoichiometric balance.

-

-

Polymerization (Chain Growth):

-

Cool the solution to 0–5 °C using an ice/water bath. (Exotherm control).

-

Add IPC (19.0 mmol, 3.857 g) portion-wise over 15 minutes.

-

Calculation: We use a slight excess of Diamine (

) to ensure chains end with amine groups. -

Allow the reaction to warm to room temperature and stir for 4 hours. Viscosity will increase significantly.

-

-

End-Capping (Functionalization):

-

Add 3-TFBF (2.5 mmol, ~0.48 g) to the viscous solution.

-

Stoichiometry: The excess 3-TFBF (2.5 mmol vs 2.0 mmol unreacted amine groups) ensures 100% capping.

-

Add Pyridine (45 mmol) to scavenge the generated HF and HCl.

-

Stir for an additional 4 hours at room temperature.

-

-

Isolation:

-

Pour the polymer solution slowly into high-shear methanol (500 mL) to precipitate the polymer.

-

Filter the white fibrous solid.

-

Wash: Soxhlet extraction with methanol for 12 hours to remove trapped NMP and fluoride salts.

-

Dry: Vacuum oven at 80 °C for 24 hours.

-

Workflow Diagram (Graphviz)

Caption: Workflow for synthesis of fluorine-terminated polyamides using 3-TFBF as a molecular weight regulator.

Protocol B: Post-Polymerization Modification (Friedel-Crafts)

Objective: Functionalize a Polystyrene (PS) backbone with pendant 3-(trifluoromethyl)benzoyl groups to increase the polymer's hydrophobicity and chemical resistance.

Mechanism:

Electrophilic Aromatic Substitution (EAS). The acyl fluoride is activated by a Lewis Acid (AlCl

Materials

-

Polymer: Polystyrene (Standard, Mw ~50,000)

-

Reagent: 3-TFBF

-

Catalyst: Aluminum Chloride (AlCl

) [Anhydrous, powder] -

Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher degrees of substitution)

Step-by-Step Protocol

-

Dissolution:

-

Dissolve Polystyrene (1.04 g, 10 mmol of styrene units) in anhydrous DCM (50 mL) in a 100 mL flask.

-

-

Catalyst Complex Preparation (Separate Vial):

-

In a glovebox or under strict N

, mix 3-TFBF (2.0 mmol, 20 mol% relative to styrene units) with AlCl -

Observation: Evolution of complex indicates acylium ion formation.

-

-

Acylation Reaction:

-

Add the catalyst/acyl fluoride complex dropwise to the stirring Polystyrene solution at 0 °C.

-

Why 0 °C? To prevent chain scission or cross-linking side reactions.

-

Allow to react for 6–12 hours, gradually warming to room temperature.

-

-

Quenching & Purification:

-

Pour reaction mixture into acidified methanol (MeOH + 5% HCl) to quench the catalyst and precipitate the polymer.

-

Re-dissolve the polymer in THF and re-precipitate in Methanol (Repeat 2x) to ensure removal of aluminum salts and unreacted 3-TFBF.

-

Reaction Mechanism Diagram (Graphviz)

Caption: Mechanism of Friedel-Crafts modification of polystyrene using 3-TFBF and Aluminum Chloride.

Characterization & Quality Control

To validate the success of the protocols, specific analytical techniques are required.[1]

| Technique | Target Observation | Success Criteria |

| Chemical shift of -CF | Sharp singlet around -63 ppm (vs. CFCl | |

| FT-IR | Carbonyl stretch (Amide or Ketone) | Protocol A: Amide I band ~1650 cm |

| GPC (SEC) | Molecular Weight Distribution | Protocol A: Narrower PDI compared to uncapped control; shift in retention time matching theoretical |

| DSC | Glass Transition ( | Shift in |

Safety & Handling (Critical)

-

HF Generation: Although 3-TFBF is stable, its reaction generates Hydrogen Fluoride (HF) or fluoride salts.

-

Mandatory: Use glassware resistant to etching if high concentrations are used (though dilute reactions are usually fine in borosilicate).

-

Scavengers: Always use a base (Pyridine, Et

N) or Calcium Oxide trap.

-

-

Skin/Eye Contact: Acyl fluorides are lachrymators and skin irritants. Double-gloving (Nitrile/Neoprene) is required.

-

Moisture Sensitivity: Store 3-TFBF under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis to 3-(trifluoromethyl)benzoic acid.

References

-

Acyl Fluorides in Synthesis

-

Fluorinated Polyamides

- Mallakpour, S., et al. "Synthesis and properties of fluorinated polyamides...".

- Context: Discusses the solubility benefits of CF3 groups in polyamide backbones.

-

Friedel-Crafts Polyacylation

- Wang, F., et al.

- Context: General protocols for Lewis Acid catalyzed modific

-

Acyl Fluoride Stability vs.

- RSC Organic Chemistry Frontiers.

-

Context: Validation of the superior stability of benzoyl fluorides over chlorides.[5]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of N-Aryl Amides with 3-(Trifluoromethyl)benzoyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-aryl amides utilizing 3-(trifluoromethyl)benzoyl fluoride as a key reagent. N-aryl amides are a critical structural motif in numerous pharmaceuticals and agrochemicals. The use of acyl fluorides, particularly those bearing electron-withdrawing groups like the trifluoromethyl moiety, offers significant advantages in terms of stability, reactivity, and selectivity compared to their more common acyl chloride counterparts. This guide will delve into the rationale behind employing this compound, provide detailed batch and flow chemistry protocols for its use in multi-gram scale synthesis, and address critical safety and handling considerations.

Introduction: The Strategic Advantage of this compound in N-Aryl Amide Synthesis

The synthesis of N-aryl amides is a cornerstone of modern medicinal and process chemistry. While numerous methods exist for amide bond formation, the use of acyl halides remains a prevalent and robust strategy. Traditionally, acyl chlorides have been the workhorse for these transformations. However, their high reactivity can lead to challenges, especially in large-scale synthesis, including poor functional group tolerance, formation of impurities, and difficulties in handling due to their moisture sensitivity.